The synthesis of 1-Cyclopropylpyrrolidin-3-ol generally involves the following steps:
1-Cyclopropylpyrrolidin-3-ol features a five-membered pyrrolidine ring containing one nitrogen atom. The cyclopropyl group is attached to the first carbon of the pyrrolidine, while the hydroxymethyl group is attached to the third carbon.
his structure provides insight into its reactivity and interaction with biological systems.
1-Cyclopropylpyrrolidin-3-ol can participate in several chemical reactions:
The mechanism of action for 1-Cyclopropylpyrrolidin-3-ol involves its interaction with biological targets, particularly in pharmacological contexts. It may act as a modulator for various receptors or enzymes due to its structural features that allow for specific binding interactions.
Research indicates that compounds with similar structures often exhibit unique biological activities, which may include inhibition or activation of certain pathways involved in disease processes .
1-Cyclopropylpyrrolidin-3-ol has several applications across different fields:
1-Cyclopropylpyrrolidin-3-ol represents a synthetically significant heterocyclic compound characterized by the fusion of a pyrrolidine ring and a cyclopropyl substituent. Its systematic IUPAC name, 1-Cyclopropylpyrrolidin-3-ol, precisely defines its molecular architecture: a three-membered cyclopropyl ring attached to the nitrogen atom (position 1) of a five-membered pyrrolidine ring bearing a hydroxyl group at carbon 3 [3]. Alternative chemical designations include 3-Pyrrolidinol, 1-cyclopropyl- (used in registry databases), while its molecular formula is C₇H₁₃NO, corresponding to a molecular weight of 127.18 grams per mole [1] [3].
Key structural identifiers include:
Table 1: Fundamental Chemical Identifiers of 1-Cyclopropylpyrrolidin-3-ol
Property | Value |
---|---|
IUPAC Name | 1-Cyclopropylpyrrolidin-3-ol |
Molecular Formula | C₇H₁₃NO |
Molecular Weight | 127.18 g/mol |
Canonical SMILES | C1CC1N2CCC(C2)O |
InChIKey | LNCNFGRZOJOWPW-UHFFFAOYSA-N |
Structurally, this compound belongs to the pyrrolidine subclass of saturated nitrogen heterocycles. Its core features include:
The pseudorotation capability of the pyrrolidine ring allows access to multiple low-energy conformations (envelope or twisted geometries), facilitating optimal interactions with biological targets . The cyclopropyl group further constrains this flexibility, potentially enhancing target selectivity.
The emergence of 1-Cyclopropylpyrrolidin-3-ol derivatives reflects broader trends in heterocyclic chemistry focused on pyrrolidine scaffold optimization for drug discovery. Pyrrolidine itself has been a privileged scaffold for decades, featuring in natural alkaloids (e.g., nicotine) and numerous therapeutics . The strategic incorporation of cyclopropyl substituents onto nitrogen gained prominence in the late 20th century, driven by discoveries that cyclopropane imparts:
A pivotal milestone was the development of fluoroquinolone antibiotics (e.g., compounds from the mid-1990s) where 1-cyclopropyl-7-pyrrolidinyl quinolone motifs demonstrated superior potency against resistant bacteria. Patent US5776944A explicitly utilized a closely related analog, 7-(4-aminomethyl-3-methyloxyiminopyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, highlighting the critical role of the 1-cyclopropylpyrrolidinyl moiety in broadening antimicrobial spectra [7].
Table 2: Historical Development of Cyclopropyl-Pyrrolidine Hybrids in Medicinal Chemistry
Timeframe | Key Advance | Significance |
---|---|---|
Pre-2000 | Cyclopropyl introduction into quinolone antibiotics | Improved Gram-negative coverage and reduced resistance |
2000-2010 | Rational design of 3D-enriched scaffolds | Focus on sp³ character for improved selectivity and safety |
2010-Present | Refined synthetic routes to enantiopure 1-Cyclopropylpyrrolidin-3-ol derivatives | Enabled SAR studies for CNS and metabolic disorder targets |
Parallel advances in synthetic methodology enabled efficient access to such compounds. Early routes relied on nucleophilic substitution of cyclopropylamine with pyrrolidine dihalides or epoxy precursors, often yielding racemic mixtures [8]. Contemporary strategies leverage asymmetric catalysis (e.g., chiral hydrogenation catalysts) and ring-closing metathesis to construct enantiopure pyrrolidines bearing cyclopropyl and polar functional groups like the C3 alcohol [9]. The commercial availability of derivatives like 3-(2-Ethylphenoxy)pyrrolidine hydrochloride underscores their established synthetic accessibility [8].
1-Cyclopropylpyrrolidin-3-ol epitomizes key design principles in modern heterocyclic chemistry aimed at overcoming limitations of flat, aromatic scaffolds. Its significance encompasses:
Physicochemical Advantages:Compared to planar heteroaromatics (e.g., pyridine or pyrrole), the saturated pyrrolidine core with a C3 hydroxyl group offers:
Table 3: Comparative Physicochemical Properties of Heterocyclic Scaffolds
Parameter | Pyrrole (Aromatic) | Pyrrolidine | 1-Cyclopropylpyrrolidin-3-ol |
---|---|---|---|
Dipole Moment (D) | 2.93 | 1.41 | ~1.8 (estimated) |
LogP | 0.75 | 0.46 | 0.89 (predicted) |
PSA (Ų) | 13.96 | 16.46 | ~27 |
Stereocenters | 0 | Up to 4 | 1 (C3) |
Structure-Activity Relationship (SAR) Versatility:
Therapeutic Relevance:While clinical data falls outside this discussion's scope, derivatives of this scaffold are investigated for:
This scaffold exemplifies the "escape from flatland" paradigm in medicinal chemistry, leveraging saturated rings and small carbocycles to improve druggability . Its continued study drives innovation in synthetic methodology (e.g., stereoselective cyclopropanation) and target validation across disease areas.
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0